N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide
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Description
N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N,6-dimethyl-4-oxo-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C22H27FN2O3 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.20057089 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cannabinoid Receptor Interactions
Research into cannabinoid receptor antagonists, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), has contributed significantly to our understanding of the cannabinoid system. These studies have developed pharmacophore models for CB1 receptor ligands, showing how these compounds interact with the receptor and suggesting their potential use in studying cannabinoid-related functions and disorders. For instance, Shim et al. (2002) utilized the AM1 molecular orbital method to analyze conformational aspects of cannabinoid receptor antagonists, providing insights into their binding interactions with the CB1 receptor (Shim et al., 2002).
Antimicrobial Activities
Compounds structurally similar to the one have been evaluated for their antimicrobial properties. For example, Jeankumar et al. (2013) synthesized and assessed thiazole-aminopiperidine hybrid analogues for their activity against Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing new antibacterial agents (Jeankumar et al., 2013).
Potential Therapeutic Applications
Further, research into compounds acting on the cannabinoid system, such as AM251, a cannabinoid CB1 receptor antagonist, suggests potential therapeutic applications in treating obesity and related metabolic disorders. Studies like those by Hildebrandt et al. (2003) have explored the effects of such antagonists on food intake and body weight, indicating their utility in addressing obesity (Hildebrandt et al., 2003).
Properties
IUPAC Name |
N-[[1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl]methyl]-N,6-dimethyl-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-16-12-19(26)13-21(28-16)22(27)24(2)14-17-6-5-10-25(15-17)11-9-18-7-3-4-8-20(18)23/h3-4,7-8,12-13,17H,5-6,9-11,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVMOYXJMDDVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(O1)C(=O)N(C)CC2CCCN(C2)CCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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